5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties
Preparation Methods
The synthesis of 5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with umbelliferone (7-hydroxycoumarin).
Esterification: Umbelliferone reacts with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate.
Hydrolysis: The ester is then hydrolyzed using sodium hydroxide to yield the corresponding acid.
Chemical Reactions Analysis
5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions: Typical reagents include potassium carbonate, sodium hydroxide, and phosphorus oxychloride.
Major products formed from these reactions include various coumarin derivatives with altered biological activities.
Scientific Research Applications
5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Biology: The compound exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an antimicrobial and antifungal agent.
Industry: The compound’s antioxidant properties make it a candidate for use in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with biological targets:
Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits fungal growth by interfering with essential enzymes.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Molecular Targets: The compound targets enzymes and proteins involved in microbial growth and oxidative stress pathways.
Comparison with Similar Compounds
5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can be compared with other coumarin derivatives:
Properties
IUPAC Name |
5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14-6-2-9-1-3-10(7-13(9)21-14)19-8-11-4-5-12(20-11)15(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXZKICRHJNJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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